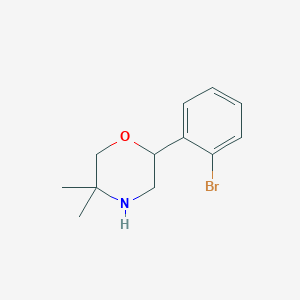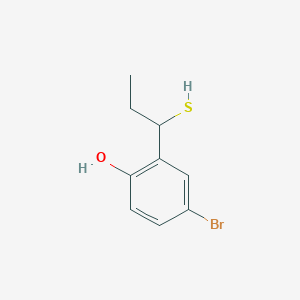![molecular formula C10H19NO2 B13067716 3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)
3-[(2-Methoxycyclohexyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxycyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₀H₁₉NO₂. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is efficient for synthesizing functionalized azetidines, although it presents challenges due to the inherent reactivity of the intermediates.
Industrial Production Methods
Industrial production methods for azetidines, including 3-[(2-Methoxycyclohexyl)oxy]azetidine, often involve the use of advanced polymerization techniques. These methods leverage the ring strain of azetidines to facilitate polymerization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxycyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[(2-Methoxycyclohexyl)oxy]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Methoxycyclohexyl)oxy]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic addition reactions, leading to the formation of stable products. This reactivity is harnessed in various applications, including polymerization and drug development .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness
3-[(2-Methoxycyclohexyl)oxy]azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, from polymerization to drug discovery .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-methoxycyclohexyl)oxyazetidine |
InChI |
InChI=1S/C10H19NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h8-11H,2-7H2,1H3 |
InChI Key |
ADXKFOCAIZCXMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
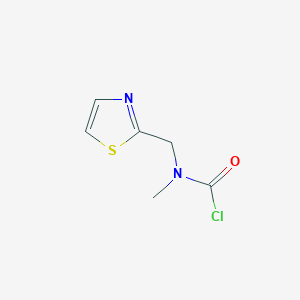
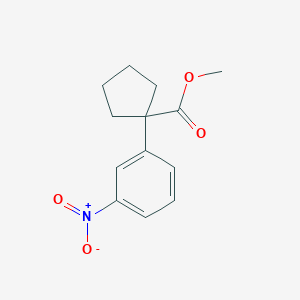
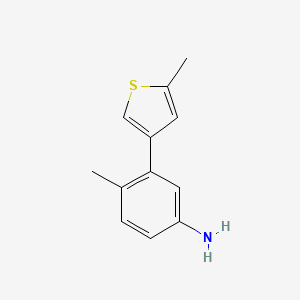
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
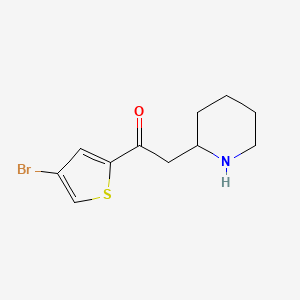
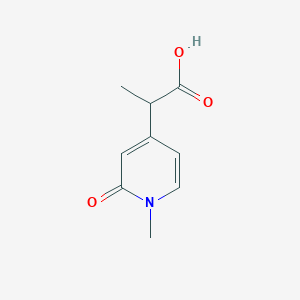
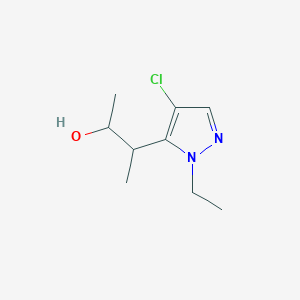
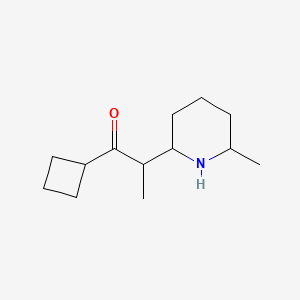
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
